1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
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Description
1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C24H26F2N4S2 and its molecular weight is 472.62. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their potential in drug development, exhibiting various pharmacological effects including anticancer, antibacterial, and antiviral properties.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Thiourea group
- Substituents :
- 4-Fluorophenyl
- Piperazine ring with a 2-fluorophenyl substituent
- Thiophene moiety
This unique combination of functional groups contributes to its biological activity.
Anticancer Activity
Recent studies indicate that thiourea derivatives, including the compound , exhibit significant anticancer properties. The mechanism involves targeting specific molecular pathways that regulate cancer cell proliferation and apoptosis.
- Case Study : A study reported that related thiourea compounds demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells . This suggests that our compound may possess similar efficacy.
Antimicrobial Properties
Thiourea derivatives have shown promising results against a range of pathogens.
- Research Findings : In vitro tests have demonstrated that certain thiourea derivatives inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structural features likely enhance its interaction with bacterial targets, leading to effective antimicrobial action .
Antiviral Activity
The antiviral potential of thioureas has also been explored, particularly against viral infections like HIV.
- Mechanism : Thioureas may inhibit viral replication by interfering with the viral life cycle at various stages. Studies have shown that some derivatives can inhibit viral entry or replication, although specific data on this compound is limited .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N4S2/c1-17(27-24(31)28-19-10-8-18(25)9-11-19)23(22-7-4-16-32-22)30-14-12-29(13-15-30)21-6-3-2-5-20(21)26/h2-11,16-17,23H,12-15H2,1H3,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPBSRPLIQMFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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